
4,4-Dimethyltetrahydrofuran-2-carbaldehyde
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Overview
Description
4,4-Dimethyltetrahydrofuran-2-carbaldehyde is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with two methyl groups at the 4-position and an aldehyde group at the 2-position. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 4,4-Dimethyltetrahydrofuran-2-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4,4-dimethyl-1,3-butanediol, followed by oxidation to introduce the aldehyde group . Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield .
Chemical Reactions Analysis
4,4-Dimethyltetrahydrofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products.
Scientific Research Applications
4,4-Dimethyltetrahydrofuran-2-carbaldehyde finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyltetrahydrofuran-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group acts as a reactive site for nucleophilic attack, leading to the formation of various products. In biological systems, the compound may interact with enzymes and other molecular targets, influencing metabolic pathways and biochemical processes .
Comparison with Similar Compounds
4,4-Dimethyltetrahydrofuran-2-carbaldehyde can be compared with other similar compounds, such as:
Tetrahydrofuran-2-carbaldehyde: Lacks the methyl groups at the 4-position, resulting in different reactivity and applications.
4-Methyltetrahydrofuran-2-carbaldehyde: Contains only one methyl group at the 4-position, leading to variations in chemical behavior and uses.
2,5-Dimethyltetrahydrofuran: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
The presence of the two methyl groups and the aldehyde group in this compound makes it unique and valuable for specific synthetic and industrial applications.
Biological Activity
4,4-Dimethyltetrahydrofuran-2-carbaldehyde is a chemical compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a tetrahydrofuran ring with two methyl groups at the 4-position and an aldehyde functional group at the 2-position. Its molecular formula is C8H14O, which contributes to its reactivity and interactions with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their effectiveness against bacterial strains, it was found to possess an MIC (Minimum Inhibitory Concentration) of 0.78 mg/mL against specific pathogens .
Anticancer Activity
The compound has shown promising results in cytotoxicity assays against cancer cell lines. For instance, in vitro studies demonstrated that it could inhibit the proliferation of breast cancer cells with an IC50 value of 6.2 ± 0.3 μg/mL . This suggests potential for further development as an anticancer agent.
Antileishmanial Activity
A study focusing on the synthesis of aza-stilbene derivatives noted that this compound exhibited notable antileishmanial activity . This highlights its potential use in treating Leishmaniasis, a disease caused by protozoan parasites.
The cytotoxic effects observed in various studies are attributed to the compound's ability to induce apoptosis in cancer cells. The mechanisms involve the activation of caspases and modulation of cell cycle progression, leading to inhibited cell growth and increased cell death rates .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 4,4-Dimethyltetrahydrofuran-2-carbaldehyde?
- Answer : A common approach involves the oxidation of 4,4-dimethyltetrahydrofuran-2-methanol using mild oxidizing agents like pyridinium chlorochromate (PCC) to preserve the aldehyde functionality. Alternatively, the Vilsmeier-Haack reaction can introduce the aldehyde group onto the tetrahydrofuran scaffold. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Characterization should include 1H and 13C NMR to confirm the aldehyde proton (δ 9.5–10.0 ppm) and quaternary carbons adjacent to methyl groups .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer : Key techniques include:
- NMR spectroscopy : 1H NMR identifies the aldehyde proton and methyl group splitting patterns; 13C NMR confirms the carbonyl carbon (δ ~190–200 ppm) and methyl-substituted carbons.
- IR spectroscopy : A strong absorption band near 1720 cm−1 indicates the aldehyde C=O stretch.
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- Chromatography : HPLC or GC-MS assesses purity, especially for detecting residual solvents like tetrahydrofuran derivatives .
Q. What storage conditions optimize the stability of this compound?
- Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the aldehyde group. Use amber vials to minimize light-induced degradation. Solubility in aprotic solvents (e.g., dichloromethane) should be confirmed before long-term storage. Stability tests via periodic NMR or HPLC are recommended to monitor degradation products .
Advanced Research Questions
Q. How can researchers address contradictions in reported reactivity data of this compound across solvent systems?
- Answer : Systematic solvent polarity studies (e.g., using Kamlet-Taft parameters) can elucidate solvent effects on aldehyde reactivity. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic addition rates compared to non-polar solvents. Computational modeling (DFT) can predict solvent interactions and transition states, while kinetic studies under controlled conditions (e.g., variable-temperature NMR) validate hypotheses .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Answer :
- Optimized reaction conditions : Lower reaction temperatures (<0°C) and slow reagent addition reduce side reactions like over-oxidation.
- Catalyst selection : Use of TEMPO/NaOCl in biphasic systems minimizes dimerization.
- In-situ monitoring : TLC or inline IR tracks reaction progress to terminate at the aldehyde stage.
- Protecting groups : Temporary protection of the aldehyde (e.g., acetal formation) during intermediate steps prevents unwanted side reactions .
Q. How does the steric hindrance from 4,4-dimethyl groups influence regioselectivity in nucleophilic addition reactions?
- Answer : The bulky dimethyl groups restrict access to the carbonyl carbon, favoring nucleophilic attack at less hindered positions. For example, in Grignard reactions, methyl groups may redirect nucleophiles to adjacent electrophilic sites. Steric maps generated via molecular modeling software (e.g., Spartan) and X-ray crystallography of intermediates provide spatial insights. Comparative studies with non-methylated analogs (e.g., tetrahydrofuran-2-carbaldehyde) highlight steric vs. electronic contributions .
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4,4-dimethyloxolane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-7(2)3-6(4-8)9-5-7/h4,6H,3,5H2,1-2H3 |
InChI Key |
NDPMNCZNLGUWFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC1)C=O)C |
Origin of Product |
United States |
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